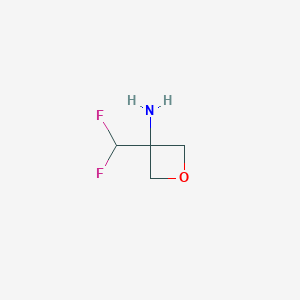

3-(Difluoromethyl)oxetan-3-amine

Description

Oxetane (B1205548) Ring Reactivity

The four-membered oxetane ring possesses significant ring strain (approximately 106 kJ/mol), making it more reactive than its five- and six-membered counterparts, tetrahydrofuran (B95107) and tetrahydropyran, respectively. acs.orgthieme-connect.de This strain is a driving force for ring-opening reactions, which can be initiated by various reagents and conditions.

Oxetane ring-opening reactions can proceed through several mechanistic pathways, including nucleophilic, electrophilic, radical, and acid-catalyzed routes. magtech.com.cntandfonline.comresearchgate.net The regioselectivity of these reactions is largely governed by steric and electronic effects. magtech.com.cn

Under acidic conditions, the reaction is initiated by protonation of the oxetane oxygen, which activates the ring for nucleophilic attack. illinois.eduacs.org The subsequent cleavage of a C-O bond can occur via an SN1 or SN2 mechanism, depending on the substitution pattern of the oxetane and the nature of the nucleophile. In an SN1-type pathway, a stabilized carbocation intermediate is formed at the more substituted carbon. In an SN2-type pathway, the nucleophile attacks the less sterically hindered carbon. magtech.com.cn

Lewis acids can also promote ring-opening by coordinating to the oxetane oxygen, thereby activating the ring towards nucleophilic attack. tandfonline.com For instance, BF₃·OEt₂ is a commonly used Lewis acid for this purpose. tandfonline.com

Radical ring-opening reactions are also known, often initiated by radical species that attack the oxetane ring. magtech.com.cn

The stability and reactivity of the oxetane ring are significantly influenced by its substitution pattern. acs.orgnih.govresearchgate.net

3,3-Disubstituted oxetanes , such as the core of 3-(difluoromethyl)oxetan-3-amine, exhibit enhanced stability. nih.govnih.gov The substituents at the C3 position sterically hinder the approach of external nucleophiles to the antibonding σ* orbital of the C-O bonds, thus making ring-opening more difficult. nih.gov

2-Substituted oxetanes are generally less stable than their 3-substituted isomers. Electron-donating groups at the C2 position can further destabilize the ring. acs.orgnih.gov

The puckering of the oxetane ring is also affected by substituents, which in turn can influence its reactivity. illinois.edu

A wide array of nucleophiles can be employed to open the oxetane ring, leading to the formation of 1,3-difunctionalized compounds. magtech.com.cntandfonline.comacs.org The regioselectivity of the attack depends on the reaction conditions.

Strong nucleophiles , under neutral or basic conditions, typically attack the less substituted carbon of the oxetane ring in an SN2 fashion due to steric hindrance. magtech.com.cn

Weak nucleophiles generally require acid catalysis to open the oxetane ring. Under these conditions, the attack often occurs at the more substituted carbon, proceeding through a more SN1-like mechanism. magtech.com.cn

Common nucleophiles used in oxetane ring-opening reactions include:

C-Nucleophiles : organolithium reagents, Grignard reagents, and enolates. magtech.com.cntandfonline.com

N-Nucleophiles : amines. acs.org

O-Nucleophiles : alcohols and water. magtech.com.cn

Halogen Nucleophiles : halide ions. magtech.com.cn

Hydride Nucleophiles : such as LiAlH₄. acs.org

Brønsted acids are effective catalysts for the activation and subsequent ring-opening of oxetanes. nih.govacs.orgthieme-connect.comacs.orgresearchgate.net The acid protonates the oxetane oxygen, making the ring more electrophilic and susceptible to nucleophilic attack. illinois.eduresearchgate.net This strategy has been utilized in the synthesis of various heterocyclic compounds. For example, the Brønsted acid-catalyzed reaction of oxetan-3-ols with 1,2-diols leads to the formation of 1,4-dioxanes. nih.govacs.orgthieme-connect.comresearchgate.net In this process, the Brønsted acid activates the oxetanol to form an oxetane carbocation, which then reacts with the diol, followed by intramolecular ring-opening of the oxetane. nih.govacs.orgresearchgate.net

Transformations of the Amine and Difluoromethyl Functionalities

The primary amine and the difluoromethyl groups of this compound are key handles for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

The primary amine group in this compound can undergo a variety of standard chemical transformations. These reactions are crucial for introducing diverse functionalities and for building more complex molecules. A patent describes the synthesis of this compound hydrochloride, indicating the basic nature of the amine and its ability to form salts. google.com

Common derivatization reactions for primary amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea and Carbamate Formation: Reaction with isocyanates or chloroformates, respectively. Wipf and co-workers have incorporated oxetanyl sulfoxide (B87167) carbamates to improve the solubility of drug candidates. acs.org

These derivatization reactions allow for the fine-tuning of the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and basicity, which is a common strategy in medicinal chemistry. acs.orgmagtech.com.cn

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)oxetan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NO/c5-3(6)4(7)1-8-2-4/h3H,1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHSRUKDCLHZSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779926-68-9 | |

| Record name | 3-(difluoromethyl)oxetan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 3 Difluoromethyl Oxetan 3 Amine and Its Core Structure

Transformations of the Amine and Difluoromethyl Functionalities

Interconversion and Modification of the Difluoromethyl Group

While the difluoromethyl (CHF₂) group is often installed as a stable bioisosteric replacement for hydroxyl or thiol groups, it can also serve as a synthetic handle for further molecular elaboration. nih.gov The chemical inertness of the C-F bonds makes direct modification challenging, but transformations are often achieved by starting with a precursor functional group at the C3 position, which is then converted to the desired CHF₂ moiety.

A common strategy involves the deoxofluorination of an aldehyde precursor. For instance, an oxetane-3-carbaldehyde (B578757) can be treated with a fluorinating agent like morpholino-difluorosulfurane (morph-DAST) to yield the corresponding difluoromethyl-substituted oxetane (B1205548). chemrxiv.org This difluoromethylated intermediate can then be subjected to further functional group interconversions. One reported sequence begins with (3-(bromomethyl)oxetan-3-yl)methanol, which is oxidized to the aldehyde. chemrxiv.org Subsequent deoxofluorination furnishes the 3-bromo-3-(difluoromethyl)oxetane. chemrxiv.org This bromide is a versatile intermediate that can be converted into other functional groups, such as an amine via a one-pot Staudinger reaction or an alcohol through alkylation of benzoic acid followed by hydrolysis. chemrxiv.org

Table 1: Example of Functional Group Interconversion from a Brominated Difluoromethyl Oxetane Intermediate chemrxiv.org

| Starting Material | Reagents and Conditions | Product | Yield |

| 3-bromo-3-(difluoromethyl)oxetane | 1. NaN₃, DMF, 80 °C 2. PPh₃, THF 3. H₂O | 3-amino-3-(difluoromethyl)oxetane | 51% (over 3 steps) |

| 3-bromo-3-(difluoromethyl)oxetane | 1. Benzoic acid, K₂CO₃, DMF, 80 °C 2. K₂CO₃, MeOH, rt | 3-hydroxy-3-(difluoromethyl)oxetane | Not specified |

This step-wise approach highlights how the difluoromethyl group can be incorporated into a molecule that also contains other reactive handles, allowing for the synthesis of a library of analogues from a common intermediate.

Reactions Involving in situ Generated Difluorocarbene Intermediates

Difluorocarbene (:CF₂) is a highly reactive, electrophilic intermediate that can be generated in situ from various precursors. Its reactions with oxetane-containing molecules or their precursors provide powerful methods for skeletal construction and modification.

A notable application is the copper-catalyzed skeletal expansion of epoxides to form α,α-difluoro-oxetanes. researchgate.netnus.edu.sg This transformation involves the insertion of a difluorocarbene species into the C-O bond of the epoxide ring. nus.edu.sg The difluorocarbene is typically generated from reagents like diethyl (bromodifluoromethyl)phosphonate or other commercially available organofluorine precursors in the presence of a copper catalyst. researchgate.netnus.edu.sg The proposed mechanism involves the formation of a copper(I) difluorocarbenoid complex, which coordinates to the epoxide, triggering a site-selective ring cleavage and subsequent cyclization to afford the four-membered difluoro-oxetane ring. nus.edu.sg This method is significant as it provides access to α,α-difluoro-oxetanes, which are prized scaffolds in drug discovery but are difficult to prepare using traditional methods. nus.edu.sg

Table 2: Selected Precursors for in situ Difluorocarbene Generation

| Precursor | Catalyst/Reagents | Application | Reference |

| Diethyl (bromodifluoromethyl)phosphonate | CuI, KF | Skeletal expansion of oxygen heterocycles | researchgate.net |

| BrCF₂COOEt | K₂CO₃ | Deconstructive halogenation of tertiary amines | acs.org |

| ClCF₂H | K₂CO₃ | Deconstructive halogenation of tertiary amines | acs.org |

| BrCF₂CO₂K | Copper catalyst | Multicomponent synthesis of α-aminoamides | researchgate.net |

Furthermore, difluorocarbene can react with the amine functionality present in molecules like 3-(difluoromethyl)oxetan-3-amine. Reactions of tertiary amines with in situ generated difluorocarbene can lead to deconstructive functionalization through C-N bond cleavage or fascinating molecular rearrangements. acs.orgnih.gov For example, difluorocarbene can induce researchgate.netresearchgate.net- and nus.edu.sgresearchgate.net-Stevens rearrangements in tertiary amines bearing allyl, benzyl (B1604629), or propargyl groups. nih.gov This proceeds via the formation of a difluoromethyl ammonium (B1175870) ylide intermediate, which then undergoes a sigmatropic rearrangement to form a more complex amine product. nih.gov This reactivity opens up pathways for the structural editing of complex amine-containing molecules.

Cascade and Rearrangement Reactions

The inherent strain of the oxetane ring, combined with the electronic properties of the difluoromethyl group and the nucleophilicity of the amine, provides a platform for designing cascade and rearrangement reactions that rapidly build molecular complexity.

Examples of Intramolecular Transformations Leading to Diverse Molecular Architectures

Intramolecular transformations of the this compound scaffold can lead to the formation of new heterocyclic systems or rearranged carbon skeletons. These reactions often proceed through a series of steps in a single pot, driven by the release of ring strain or the formation of stable intermediates.

One class of relevant transformations is the Stevens rearrangement, which involves the intramolecular migration of a group on an ammonium ylide. nih.gov As mentioned previously, difluorocarbene generated in situ can react with a tertiary amine to form an ammonium ylide. nih.gov If the amine possesses an adjacent allyl or benzyl group, it can undergo a nus.edu.sgresearchgate.net- or researchgate.netresearchgate.net-sigmatropic rearrangement, respectively. nih.gov This provides a powerful method for C-C bond formation and molecular editing. While this has been demonstrated on various tertiary amines, the principle is directly applicable to derivatives of this compound.

Another potential intramolecular transformation is the semipinacol rearrangement. This type of reaction typically involves the 1,2-migration of a carbon or hydrogen atom in a β-functionalized alcohol, often triggered by the formation of a carbocation. rsc.org Precursors such as 2,3-epoxy alcohols, which are structurally related to oxetanes, readily undergo semipinacol rearrangements upon treatment with an acid. rsc.org The ring-opening of the epoxide generates an α-hydroxy carbocation, which induces the rearrangement to yield a ketone. rsc.org This strategy has been used in the total synthesis of complex natural products to construct strained ring systems. rsc.org A similar pathway could be envisioned for appropriately substituted oxetane derivatives, leading to ring contraction or expansion products. For example, α,α-difluoro(arylthio)methyl oxetanes have been shown to undergo conversion to tetrahydrofuran (B95107) derivatives, demonstrating the feasibility of ring system interconversion. researchgate.net

A patent for the synthesis of this compound hydrochloride describes a multi-step but linear synthesis starting from 3-[(tert-butylsulfinyl)imino]oxetane and difluoromethyl phenyl sulfone, followed by desulfonylation and deprotection. google.com While not a cascade reaction itself, it establishes a route to the core structure that could be a starting point for further intramolecular transformations. google.com

Multicomponent Reactions Involving the Compound or its Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. academie-sciences.fr The precursors and core structure of this compound are well-suited for use in such reactions.

A notable example is a copper-mediated three-component reaction for the synthesis of α-aminoamide derivatives. researchgate.net This reaction utilizes an amine, an aldehyde, and a difluorocarbene precursor (BrCF₂CO₂K). researchgate.net The key step is the formation of a copper-difluorocarbene complex which, in a departure from its typical role, serves as a carbonyl (:C=O) source after a sequence involving nucleophilic attack by the amine, reaction with an imine, and defluorination via carbonyl migration. researchgate.net This transformation provides a practical alternative to classic MCRs like the Ugi or Strecker reactions, avoiding the use of toxic cyanides or unstable isonitriles. researchgate.net An amine like this compound could potentially be used as the amine component in such a reaction.

Furthermore, precursors to the target compound, such as 3-oxetanone (B52913), are valuable substrates in MCRs. A highly atom-economic, four-component A³-based cascade reaction has been developed for the synthesis of 3-oxetanone-derived N-propargyl spirooxazolidines. mdpi.com This reaction, co-catalyzed by CuBr₂ and trifluoroacetic acid (TFA), combines a 1,2-amino alcohol, 3-oxetanone, formaldehyde, and a terminal alkyne. mdpi.com The process involves the formation of multiple C-N and C-C bonds in a single operation, leading to complex spirocyclic architectures that are of interest in drug discovery. mdpi.com

Table 3: Examples of Multicomponent Reactions Involving Oxetane Precursors or Related Functionalities

| Reaction Type | Components | Product Type | Catalyst | Reference |

| Carbonylative Amination | Amine, Aldehyde, BrCF₂CO₂K | α-Aminoamide | Copper | researchgate.net |

| A³-based Cascade | 1,2-Amino alcohol, 3-Oxetanone, Formaldehyde, Alkyne | N-propargyl spirooxazolidine | CuBr₂/TFA | mdpi.com |

These examples demonstrate the power of using the oxetane core and its associated functionalities as platforms for convergent synthesis, enabling the rapid construction of diverse and complex molecules from simple starting materials.

Mechanistic Investigations and Computational Analysis

Mechanistic Pathways of Difluoromethylation Reactions

The introduction of a difluoromethyl (CF₂H) group into a molecule can be achieved through various mechanistic pathways, broadly categorized into radical and ionic processes. The choice of method often depends on the substrate and the desired regioselectivity.

Radical difluoromethylation has become a prominent strategy for functionalizing organic molecules, particularly heterocycles. rsc.org These reactions typically involve the generation of a difluoromethyl radical (•CF₂H), which then adds to the target molecule.

The character of the •CF₂H radical is noteworthy; while the trifluoromethyl radical (•CF₃) is strongly electrophilic, the •CF₂H radical is generally considered nucleophilic. nih.gov However, its reactivity can be modulated. To enhance its electrophilicity for reactions with electron-rich species, the difluoromethyl radical source can be equipped with a removable electron-withdrawing group. nih.gov A common approach for C-H difluoromethylation of heterocycles is the Minisci-type reaction, which utilizes reagents like zinc 1,1-difluoromethanesulfinate (Zn(SO₂CF₂H)₂) under oxidative conditions. nih.gov

Postulated mechanisms for radical processes often involve the homolytic cleavage of a precursor to generate the •CF₂H radical. nih.gov For instance, photocatalytic methods can induce the formation of a fluoroalkyl radical, which then adds to an alkene. This is followed by a hydrogen atom transfer (HAT) step to yield the final product. nih.gov Importantly, studies have shown that strained ring systems, such as oxetanes, can be well-tolerated under these radical conditions, allowing for the functionalization of molecules already containing this motif. nih.gov

Ionic mechanisms for difluoromethylation typically proceed through the formation of a difluoromethyl anion equivalent, which acts as a nucleophile. cas.cn These reactions are particularly useful for creating C-CF₂H bonds by attacking electrophilic centers, such as carbonyls or alkyl halides.

A variety of reagents have been developed to serve as sources for nucleophilic difluoromethylation. These include silicon-based reagents like [difluoro(phenylthio)methyl]trimethylsilane (Me₃SiCF₂SPh) and [difluoro(phenylsulfonyl)methyl]trimethylsilane (Me₃SiCF₂SO₂Ph), which exhibit high reactivity even at low temperatures and are suitable for reactions with enolizable aldehydes and ketones. cas.cn Another common precursor is bromodifluoromethyl phenyl sulfone (PhSO₂CF₂Br). cas.cn The general pathway involves the activation of the reagent, often by a fluoride (B91410) source or other initiator, to generate the nucleophilic species (e.g., PhSO₂CF₂⁻), which then adds to an electrophile.

In the context of synthesizing 3-(difluoromethyl)oxetan-3-amine, a hypothetical ionic pathway could involve the reaction of a difluoromethyl nucleophile with oxetan-3-one. This would be followed by subsequent chemical transformations to convert the resulting hydroxyl group into the target amine functionality.

Understanding Oxetane (B1205548) Ring Reactivity through Mechanistic Studies

The oxetane ring, a four-membered ether, possesses significant ring strain (approximately 25 kcal/mol), which dictates its reactivity. acs.org While stable under many conditions, it can undergo ring-opening reactions, particularly when activated by an acid or catalyst. This reactivity is synthetically useful for creating more complex structures.

The formation of a carbocation at the C3 position of the oxetane ring is a key feature of its reactivity under acidic conditions, proceeding via a unimolecular nucleophilic substitution (S_N1) mechanism. wikipedia.orgnumberanalytics.commasterorganicchemistry.com This pathway is favored when the C3 position is substituted in a way that can stabilize the positive charge, such as with an aryl group.

A compelling example is the defluorosulfonylative coupling of 3-aryl-oxetane sulfonyl fluorides with various nucleophiles. beilstein-journals.org Kinetic and computational experiments support an S_N1 mechanism where the reaction proceeds through the loss of sulfur dioxide and fluoride to generate a planar oxetane carbocation intermediate. beilstein-journals.orgchimia.ch This electrophilic intermediate is then rapidly trapped by a nucleophile, such as an amine, to form the 3,3-disubstituted oxetane. beilstein-journals.org This method provides a direct route to 3-aminooxetane derivatives and highlights the stability and accessibility of the oxetane carbocation intermediate. beilstein-journals.orgnih.gov The stability of this carbocation is crucial, providing the right balance of reactivity to favor the desired coupling over competing pathways. chimia.ch

Table 1: Examples of Nucleophiles Used in the S_N1 Trapping of Oxetane Carbocations Generated from Oxetane Sulfonyl Fluorides. beilstein-journals.orgnih.gov

Catalysts, particularly Lewis acids, play a pivotal role in modulating the reactivity of the oxetane ring. nih.gov By coordinating to the oxetane oxygen, a Lewis acid can weaken the C-O bonds, thereby activating the ring for nucleophilic attack and promoting ring-opening. nih.govbeilstein-journals.org

This principle is elegantly demonstrated in the indium(III) triflate (In(OTf)₃)-catalyzed synthesis of 2-oxazolines from 3-amido oxetanes. rsc.orgnih.gov In this process, the Lewis acid activates the oxetane, which then undergoes a smooth intramolecular ring-opening and subsequent cyclization, driven by the pendant amide nucleophile. nih.gov This mild, catalytic protocol showcases how the inherent strain of the oxetane ring can be harnessed for the construction of other valuable heterocyclic systems. rsc.org

Catalysts are also crucial in the formation of the oxetane ring itself. For instance, Lewis acid-catalyzed epoxide-opening cyclization is a viable strategy for oxetane synthesis. nih.govbeilstein-journals.org Similarly, copper catalysts have been shown to play a unique dual role in certain reactions, promoting both the ring-opening of a precursor and the subsequent cyclization step to form the final oxetane product. researchgate.net

Computational Chemistry Applications

Computational chemistry has become an indispensable tool for investigating the complex reaction mechanisms associated with fluorinated compounds and strained rings. Density Functional Theory (DFT) calculations are frequently employed to elucidate reaction pathways, identify transition states, and rationalize observed selectivities.

In the study of difluoromethylation, computational analysis helps to understand the electronic nature of radical intermediates and the energetics of various reaction pathways. montclair.edu For oxetane chemistry, computational studies have been instrumental in supporting proposed mechanisms. For example, calculations have confirmed the viability of an S_N1 pathway in the defluorosulfonylative coupling of oxetane sulfonyl fluorides by modeling the formation and stability of the key oxetane carbocation intermediate. beilstein-journals.org Furthermore, computational investigations provide insight into the role of catalysts, such as the unique ability of a copper catalyst to promote both ring-opening and cyclization steps in a single transformation. researchgate.net These theoretical models allow researchers to visualize transition states and intermediates that are often too transient to be observed experimentally, providing a deeper understanding of the reaction dynamics. researchgate.net

Table 2: Applications of Computational Chemistry in Understanding Difluoromethylation and Oxetane Reactivity.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Regioselectivity

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms involving strained heterocyclic systems like oxetanes. While specific DFT studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the principles can be inferred from computational analyses of analogous oxetane derivatives. These studies provide a framework for understanding how reaction energies, transition states, and product distributions are theoretically modeled.

DFT calculations are frequently employed to investigate the synthesis of substituted oxetanes. For instance, in reactions forming 3-amino-3-aryloxetanes through a combination of photoredox and nickel cross-coupling catalysis, DFT has been used to map out the proposed mechanistic steps. nih.gov These calculations typically start with the oxidative decarboxylation of an amino acid precursor to generate a key aminooxetanyl radical intermediate. nih.gov The subsequent coupling of this radical with an aryl halide, mediated by a nickel catalyst, is then modeled to determine the energetics of the catalytic cycle. nih.gov

Furthermore, DFT is crucial for understanding and predicting regioselectivity in reactions where multiple outcomes are possible. In the context of nucleophilic additions to oxetane-derived alkenes, such as methyl 2-(oxetan-3-ylidene)acetate, DFT calculations can help rationalize why a nucleophile adds to a specific position. researchgate.net By calculating the energies of the potential intermediates and transition states for different addition pathways, researchers can predict the most likely product. researchgate.net For example, in the aza-Michael addition of amines to β-keto enoates, theoretical calculations can explain the observed regioselectivity. researchgate.net

The table below illustrates the typical parameters that are analyzed in DFT studies of reaction pathways involving oxetane derivatives, based on findings from related systems.

| Computational Parameter | Significance in Mechanistic Analysis | Typical Application in Oxetane Chemistry |

| Transition State (TS) Energy | Determines the activation barrier of a reaction step. Lower energy indicates a faster reaction rate. | Comparing the energy barriers for different potential cyclization or ring-opening pathways to predict the most favorable route. |

| Intermediate Stability | The relative energy of transient species formed during a reaction. More stable intermediates can influence the reaction pathway. | Assessing the stability of radical or ionic intermediates in the formation of substituted oxetanes. nih.gov |

| Reaction Energy (ΔE) | The overall energy difference between reactants and products. A negative value indicates an energetically favorable (exergonic) reaction. | Determining the thermodynamic driving force for reactions like intramolecular cyclizations to form the oxetane ring. researchgate.net |

| Regioisomeric Product Energies | The relative energies of different possible product isomers. The isomer with the lowest energy is typically the thermodynamically favored product. | Predicting the outcome of nucleophilic additions to unsymmetrically substituted oxetane precursors. researchgate.net |

These computational approaches provide a powerful lens through which the synthesis and reactivity of complex molecules like this compound can be understood and predicted, guiding synthetic efforts and the discovery of novel chemical transformations.

Theoretical Analysis of Fluorine's Impact on Molecular Electronic Properties

The introduction of fluorine atoms into an organic molecule profoundly alters its electronic properties, and this compound is a prime example of this. The difluoromethyl (-CHF₂) group imparts a unique electronic signature to the oxetane ring, which can be analyzed from a theoretical standpoint.

The introduction of fluorine can significantly impact the basicity of the neighboring amine group. The strong inductive effect of the -CHF₂ group reduces the electron density on the nitrogen atom of the 3-amine, thereby decreasing its proton affinity (pKa). This is a well-documented effect; for instance, the presence of fluorine atoms ortho to a phenolic group can reduce its pKa by over a full unit. annualreviews.org A similar, though perhaps less pronounced, effect is expected for the amine in this compound compared to its non-fluorinated analog.

Furthermore, the electronic changes induced by fluorine affect the molecule's intermolecular interactions. While the -CHF₂ group is highly lipophilic, the presence of the oxetane oxygen and the amine nitrogen provides sites for hydrogen bonding. annualreviews.org The polarization of the C-F bonds can also lead to specific electrostatic interactions with biological targets, a property often exploited in medicinal chemistry. annualreviews.org The 3,3-difluorooxetane (B2587318) unit, a close analogue, is considered a valuable functional group for bioisosteric replacements in drug discovery due to its distinct electronic and steric properties. nih.gov

The table below summarizes the theoretical impact of the difluoromethyl group on the molecular properties of the oxetane-amine scaffold.

| Molecular Property | Effect of Hydrogen (in -CH₃) | Predicted Effect of Difluoromethyl (-CHF₂) | Theoretical Rationale |

| Basicity (pKa) of Amine | Baseline basicity | Lower pKa (less basic) | Strong negative inductive effect (-I) of fluorine atoms reduces electron density on the nitrogen. annualreviews.org |

| C-C Bond Strength (adjacent) | Standard C-C bond strength | Increased strength | Fluorine substitution can strengthen adjacent covalent bonds. acs.org |

| Dipole Moment | Moderate | Significantly increased | High electronegativity of fluorine creates a strong bond dipole, increasing the overall molecular dipole moment. |

| Lipophilicity | Lower | Higher | The CF₃ group is one of the most lipophilic substituents; -CHF₂ also significantly increases lipophilicity compared to -CH₃. annualreviews.org |

| Conformation | Standard steric influence | Potential for specific gauche arrangements | Electrostatic interactions between the C-F bonds and the oxetane oxygen may influence the preferred conformation. researchgate.net |

Applications in Organic Synthesis As a Versatile Building Block

Construction of Fluorine-Containing Organic Molecules

The presence of the difluoromethyl group on the oxetane (B1205548) scaffold makes 3-(Difluoromethyl)oxetan-3-amine a key starting material for creating more complex fluorinated molecules. The introduction of fluorine can significantly alter a molecule's properties, including metabolic stability, acidity, and binding affinity. researchgate.net

This compound is itself a prime example of a chiral α-difluoromethyl amine, a class of compounds that has garnered substantial interest in pharmaceutical research. nih.gov Its synthesis provides a direct route to a scaffold containing this valuable motif. One patented method for its preparation involves a multi-step sequence starting from 3-[(tert-butylsulfinyl)imino]oxetane and difluoromethyl phenyl sulfone. google.com The key steps include a nucleophilic addition followed by desulfonylation and deprotection to yield the target amine hydrochloride salt. google.com

The development of synthetic methods for chiral α-difluoromethyl amines is crucial, as they are components of bioactive molecules such as thrombin inhibitors and NPY antagonists. nih.gov Strategies for their synthesis often rely on the stereoselective addition of a difluoromethyl nucleophile to an imine. For example, reagent-controlled methods using chiral difluoromethyl phenyl sulfoximine (B86345) have been developed to achieve highly stereoselective additions to ketimines, providing a variety of enantiomerically enriched α-difluoromethyl amines. nih.gov While not starting from the title compound, these methods highlight the importance and general strategies for assembling the core α-difluoromethyl amine structure present in this compound.

| Intermediate/Precursor | Reagent(s) | Key Transformation | Product | Reference |

| 3-[(tert-butylsulfinyl)imino]oxetane | 1. Difluoromethyl phenyl sulfone, LiHMDS/THF; 2. Desulfonylation; 3. HCl/MeOH | Addition, Desulfonylation, Deprotection | This compound hydrochloride | google.com |

| Ketimines | Chiral difluoromethyl phenyl sulfoximine | Stereoselective Nucleophilic Difluoromethylation | Enantioenriched α-difluoromethyl amines | nih.gov |

| Protected α-amino acids | Fluoroform (CHF₃) in continuous flow | Direct Cα-difluoromethylation | α-difluoromethyl-amino acids | rsc.org |

The synthesis of oxetanes bearing fluoroalkyl groups is a field of active research, driven by their potential applications in drug design. chemrxiv.org Robust methodologies have been developed for creating 3-fluoroalkyl-substituted oxetanes, which can be adapted to produce derivatives related to this compound. Key synthetic strategies include deoxofluorination and nucleophilic substitution. chemrxiv.orgscilit.com

For instance, a precursor like N,N-dibenzyl-3-hydroxy-oxetane-3-carboxamide can be oxidized to the corresponding aldehyde, which then undergoes deoxofluorination using reagents like morph-DAST to install the difluoromethyl group. chemrxiv.org Subsequent debenzylation yields the primary amine. This approach allows for the gram-scale synthesis of 3-CHF₂-substituted amino oxetanes. chemrxiv.org

Another strategy involves fluoroiodination of an exocyclic double bond on the oxetane ring, followed by functional group transformations to introduce the desired amine or other functionalities. chemrxiv.org These methods provide a toolkit for accessing a diverse range of small, fluorinated oxetane building blocks, including amines, carboxylic acids, and alcohols. chemrxiv.orgscilit.com

| Starting Material Type | Key Reagent(s) | Transformation | Product Type | Reference |

| 3-Oxo-oxetane derivative | morph-DAST | Deoxofluorination | 3-(Difluoromethyl)oxetane derivative | chemrxiv.org |

| 3-(Bromomethyl)oxetan-3-yl)methanol | morph-DAST, NaN₃, Reduction | Deoxyfluorination, Azidation, Reduction | 3-(Fluoromethyl)oxetan-3-amine | chemrxiv.org |

| 3-Methylene oxetane | I-F reagent | Fluoroiodination | 3-Fluoro-3-iodomethyl oxetane | chemrxiv.org |

| α,α-Difluoro(arylthio)methyl ketones | Trimethylsulfoxonium halides | Corey-Chaykovsky Epoxidation / Ring-Expansion | α,α-Difluoro(arylthio)methyl oxetanes | researchgate.net |

Utilization in Heterocyclic Chemistry

The strained four-membered ring and the primary amine of this compound make it a versatile precursor for the synthesis of more complex heterocyclic structures.

The amine functionality of this compound can be used as a nucleophile in condensation reactions to construct larger heterocycles. For example, primary amines are key reactants in the synthesis of pyrazoles from ynones (α,β-acetylenic ketones) and pyrimidines from amidines. nih.govresearchgate.net By analogy, this compound could be condensed with appropriate partners to append pyrazole, pyrimidine, or isoxazole (B147169) rings, creating novel scaffolds for drug discovery. nih.gov

Furthermore, the oxetane ring itself is a precursor for other heterocycles. Under basic conditions, 3-(nitromethylene)oxetanes, which can be derived from oxetan-3-ones, have been shown to rearrange into isoxazoles. acs.org This transformation proceeds through a proposed oxetene intermediate, which undergoes ring-opening and dehydration. acs.org Such reactivity highlights the potential of using the oxetane core of the title compound to access different heterocyclic systems.

Oxetanes are increasingly used for scaffold diversification in medicinal chemistry. nih.govresearchgate.net One powerful strategy involves the ruthenium-catalyzed oxidative alkynylation of oxetane-containing alcohols to form ynones. nih.gov These ynones serve as versatile intermediates that can be converted into a variety of N-heterocycles, effectively diversifying the initial oxetane scaffold. nih.govresearchgate.net

A more recent and highly innovative strategy for diversification involves the use of oxetane sulfonyl fluorides (OSFs). nih.gov These reagents undergo a mild, thermally induced defluorosulfonylative (deFS) coupling with a wide range of nucleophiles, including amines, azoles, and sulfoximines. nih.govbeilstein-journals.org This reaction effectively mimics an amide coupling and allows for the direct connection of the oxetane-3-yl cation to various molecular fragments, providing rapid access to new chemical motifs and amide bioisosteres. nih.govbeilstein-journals.org This method showcases the potential for using derivatives of this compound in modular synthetic strategies to build complex and diverse molecular libraries.

Development of Functionalized Synthons

Starting from this compound, a variety of functionalized synthons can be developed for further elaboration in multi-step syntheses. The primary amine serves as a handle for a wide array of chemical transformations, including acylation, sulfonylation, and alkylation, to generate amides, sulfonamides, and secondary or tertiary amines, respectively.

Research has demonstrated the synthesis of various functionalized 3,3-disubstituted oxetanes, including those with hydroxy, amino, and carboxylic acid groups, which are primed for further functionalization. acs.org For example, related 3-amino-3-substituted oxetanes can be converted into their corresponding alcohols via diazotization or into carboxylic acids through more extensive oxidation sequences. These transformations significantly expand the synthetic utility of the initial building block. The development of robust protocols for these functional group interconversions, which are tolerant of the potentially labile oxetane ring, is critical for their widespread application. chemrxiv.org The conversion of related oxetane precursors into alcohols, aldehydes, and carboxylic acids has been successfully demonstrated on a gram scale, underscoring the practical utility of these synthons. chemrxiv.org

Preparation of Amino Acid Derivatives Containing Oxetane Rings

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery to enhance conformational stability, receptor affinity, and proteolytic resistance. Amino acids featuring strained ring systems like oxetane are of particular interest. While direct conversion of this compound into a corresponding α-amino acid is synthetically challenging, its structural motif is central to a class of peptidomimetics where the oxetane unit replaces a backbone amide bond.

Research has demonstrated that 3-aminooxetanes can be effectively incorporated into peptide chains. researchgate.netacs.org These oxetane-modified peptides are synthesized by coupling N-protected amino acids with the amine group of the oxetane building block. This creates a new class of pseudo-dipeptides with a non-hydrolyzable oxetanylamine fragment, which maintains the hydrogen-bond donor/acceptor pattern found in natural peptides. acs.org

The general synthetic approach often involves the conjugate addition of α-amino esters to a 3-(nitromethylene)oxetane, followed by reduction of the nitro group and subsequent coupling with another amino acid. acs.org Alternatively, building blocks like 3-aminooxetane-3-carboxylic acid, a structural analog of glycine, have been synthesized from precursors like oxetan-3-one and serve as modulators for receptors such as the N-methyl-D-aspartate (NMDA) receptor complex. mdpi.comnih.gov The amine functionality of this compound makes it a suitable component for similar peptide synthesis workflows, allowing for the introduction of the unique difluoromethyl-oxetane moiety into peptide backbones.

Table 1: Examples of Oxetane-Based Peptidomimetic Building Blocks and Reactions

| Precursor/Building Block | Reaction Type | Resulting Structure | Reference |

|---|---|---|---|

| 3-(Nitromethylene)oxetane & α-Amino Esters | Conjugate Addition, Reduction, Coupling | Oxetane-containing tripeptide motifs | acs.org |

| 3-Aminooxetane | Amide Coupling | Oxetanyl peptides | acs.org |

| Oxetan-3-one | Strecker Reaction | 3-Aminooxetane-3-carboxylic acid | nih.govbeilstein-journals.org |

Generation of Other Small Building Blocks for Complex Synthetic Workflows (e.g., carboxylic acids, alcohols, aldehydes)

The strategic placement of functional groups on the oxetane ring allows for its use as a versatile scaffold that can be converted into a variety of other key synthetic intermediates. The difluoromethyl-substituted oxetane framework, in particular, has been shown to be amenable to functional group interconversions, enabling the synthesis of corresponding alcohols, carboxylic acids, and aldehydes. chemrxiv.org

Robust methodologies have been developed for the synthesis of 3-fluoroalkyl-substituted oxetanes, which can then be transformed into other building blocks. chemrxiv.org For instance, a synthetic route starting from a bromide precursor, which is closely related to the amine of the title compound, demonstrates this versatility. Nucleophilic substitution on the bromide can lead to the formation of an alcohol (via alkylation of benzoic acid and subsequent hydrolysis) or directly to the amine via a Staudinger reaction. chemrxiv.org This alcohol can then be oxidized to the corresponding carboxylic acid. chemrxiv.org

This interconversion highlights the value of the 3-(difluoromethyl)oxetane core as a foundational structure from which a family of building blocks can be derived. The ability to access the amine, alcohol, and carboxylic acid derivatives from a common precursor stream allows for significant diversification in synthetic programs.

Table 2: Synthesis of Fluorinated Oxetane Building Blocks

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CHF₂-decorated bromide | 1. Benzoic acid, 2. Alkaline hydrolysis | Alcohol | - | chemrxiv.org |

| Alcohol derivative | Alkaline KMnO₄ | Carboxylic Acid | 54% | chemrxiv.org |

| CHF₂-decorated bromide | One-pot Staudinger reaction | Amine | 51% | chemrxiv.org |

| (3-(Bromomethyl)oxetan-3-yl)methanol | Deoxyfluorination, Azide formation, Reduction | 3-(Fluoromethyl)oxetan-3-amine | - | chemrxiv.org |

| 3-Aryloxetan-3-ols | Li-catalyzed thiol alkylation | Oxetane sulfides | High | beilstein-journals.org |

These transformations underscore the utility of fluorinated oxetanes like this compound as adaptable intermediates in complex synthetic workflows, providing access to a range of functionalized motifs for further elaboration. chemrxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.